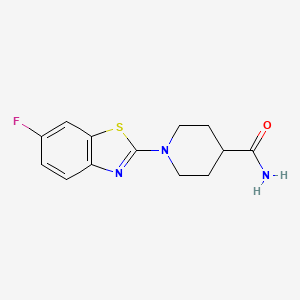![molecular formula C15H19N3OS B12263737 1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1,3,5-trimetil-N-{[1-(tiofeno-3-il)ciclopropil]metil}-1H-pirazol-4-carboxamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol sustituido con grupos metilo y una porción de tiofeno-ciclopropilo. La presencia de estos grupos funcionales confiere propiedades químicas y físicas distintivas al compuesto, haciéndolo de interés en varios campos de la investigación científica.
Métodos De Preparación
La síntesis de 1,3,5-trimetil-N-{[1-(tiofeno-3-il)ciclopropil]metil}-1H-pirazol-4-carboxamida se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 1,3,5-trimetilpirazol con un derivado adecuado de tiofeno-ciclopropilo bajo condiciones de reacción específicas. La reacción típicamente requiere el uso de un catalizador y puede implicar múltiples pasos, incluyendo ciclización y transformaciones de grupos funcionales .
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
La 1,3,5-trimetil-N-{[1-(tiofeno-3-il)ciclopropil]metil}-1H-pirazol-4-carboxamida experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución .
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del compuesto puede conducir a la formación de los correspondientes sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula, modificando aún más sus propiedades.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica debido a su estructura y reactividad únicas. En química, se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en la química de coordinación .
En el sector industrial, la 1,3,5-trimetil-N-{[1-(tiofeno-3-il)ciclopropil]metil}-1H-pirazol-4-carboxamida se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia. Su versatilidad la convierte en un compuesto valioso para diversos proyectos de investigación y desarrollo.
Mecanismo De Acción
El mecanismo de acción de la 1,3,5-trimetil-N-{[1-(tiofeno-3-il)ciclopropil]metil}-1H-pirazol-4-carboxamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura del compuesto le permite unirse a estas dianas, modulando su actividad y provocando varios efectos biológicos .
Las vías moleculares involucradas en su mecanismo de acción pueden incluir la inhibición de la actividad enzimática, la activación de las vías de señalización o la modulación de la expresión genética. Estas interacciones pueden resultar en efectos terapéuticos, lo que convierte al compuesto en un posible candidato para el desarrollo de fármacos.
Comparación Con Compuestos Similares
La 1,3,5-trimetil-N-{[1-(tiofeno-3-il)ciclopropil]metil}-1H-pirazol-4-carboxamida se puede comparar con otros compuestos similares, como el 1,3,5-trimetilpirazol y los derivados del tiofeno . Si bien estos compuestos comparten algunas similitudes estructurales, la presencia de la porción de tiofeno-ciclopropilo en la 1,3,5-trimetil-N-{[1-(tiofeno-3-il)ciclopropil]metil}-1H-pirazol-4-carboxamida confiere propiedades únicas que la distinguen de otros compuestos relacionados .
Compuestos similares incluyen:
- 1,3,5-trimetilpirazol
- Derivados del tiofeno
- Ligandos basados en pirazol
Estos compuestos pueden exhibir diferente reactividad, actividad biológica y aplicaciones, destacando la singularidad de la 1,3,5-trimetil-N-{[1-(tiofeno-3-il)ciclopropil]metil}-1H-pirazol-4-carboxamida en la investigación científica.
Propiedades
Fórmula molecular |
C15H19N3OS |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-10-13(11(2)18(3)17-10)14(19)16-9-15(5-6-15)12-4-7-20-8-12/h4,7-8H,5-6,9H2,1-3H3,(H,16,19) |
Clave InChI |
HFDZVINKYKWZMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)C(=O)NCC2(CC2)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B12263659.png)
![6-Bromo-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12263679.png)
![6-(2-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12263687.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole](/img/structure/B12263694.png)
![3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263697.png)
![3-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263702.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B12263704.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine](/img/structure/B12263705.png)

![N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12263713.png)
![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)
